2-[2-methyl-5-(pyrimidin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-4-(trifluoromethyl)pyrimidine
CAS No.: 2549050-40-8
Cat. No.: VC11803813
Molecular Formula: C16H17F3N6
Molecular Weight: 350.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549050-40-8 |
|---|---|
| Molecular Formula | C16H17F3N6 |
| Molecular Weight | 350.34 g/mol |
| IUPAC Name | 2-methyl-5-pyrimidin-2-yl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
| Standard InChI | InChI=1S/C16H17F3N6/c1-10-7-11-8-24(14-20-4-2-5-21-14)9-12(11)25(10)15-22-6-3-13(23-15)16(17,18)19/h2-6,10-12H,7-9H2,1H3 |
| Standard InChI Key | NYYGMAKKCNVIOZ-UHFFFAOYSA-N |
| SMILES | CC1CC2CN(CC2N1C3=NC=CC(=N3)C(F)(F)F)C4=NC=CC=N4 |
| Canonical SMILES | CC1CC2CN(CC2N1C3=NC=CC(=N3)C(F)(F)F)C4=NC=CC=N4 |
Introduction
The compound 2-[2-methyl-5-(pyrimidin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-4-(trifluoromethyl)pyrimidine represents a complex heterocyclic structure that integrates pyrimidine and pyrrolo[2,3-c]pyrrole frameworks. These types of compounds are gaining attention due to their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes and receptors involved in cancer, viral infections, and other diseases.
Structural Overview
This compound features:
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A pyrimidine ring substituted with a trifluoromethyl group at position 4.
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A pyrrolo[2,3-c]pyrrole moiety, which is octahydrated and linked to the pyrimidine core.
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A methyl group and an additional pyrimidinyl substituent on the pyrrolo[2,3-c]pyrrole framework.
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the pyrrolo[2,3-c]pyrrole structure contributes to its bioactivity through hydrogen bonding and hydrophobic interactions with biological targets.
Synthesis
The synthesis of such compounds typically involves:
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Cyclization reactions: Pyrimidine derivatives are often synthesized through cyclization of diamines or amidines with β-diketones or related intermediates.
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Functionalization: The trifluoromethylation step can be achieved using reagents like trifluoromethyl iodide or Togni’s reagent under mild conditions.
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Pyrrolo[2,3-c]pyrrole formation: This step involves condensation reactions between suitable aldehyde precursors and amines.
Biological Activity
Compounds containing pyrimidine and pyrrolo frameworks often exhibit:
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Antitumor Activity: Many pyrimidine-based compounds act as inhibitors of tyrosine kinases or other enzymes critical for tumor growth and metastasis .
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Antiviral Properties: Pyrimidine derivatives have shown potential in disrupting viral RNA polymerase activity .
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Anti-inflammatory Effects: The ability to modulate inflammatory pathways has been observed in structurally related compounds .
Applications in Medicinal Chemistry
This compound's unique structure suggests potential applications as:
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VEGFR Inhibitors: Structural analogs have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), a key target in antiangiogenic therapy .
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RNA Polymerase Inhibitors: Pyrimidine derivatives targeting viral RNA-dependent RNA polymerase have demonstrated efficacy against influenza viruses .
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Broad-Spectrum Antimicrobials: The inclusion of heterocyclic scaffolds like pyrrolo[2,3-c]pyrrole enhances antimicrobial activity by disrupting bacterial enzyme systems .
Analytical Characterization
The characterization of this compound involves:
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Spectroscopy:
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Nuclear Magnetic Resonance (NMR): Assignments for protons and carbons in the pyrimidine and pyrrolo rings.
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Mass Spectrometry (MS): Molecular ion peaks confirming the molecular weight.
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Infrared (IR): Functional group identification (e.g., C-F stretching for trifluoromethyl groups).
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Crystallography: X-ray diffraction can confirm the three-dimensional arrangement of atoms.
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